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Introduction

The J5 peptide is a synthetic 15-amino acid peptide that acts as a competitive inhibitor of the
binding of myelin basic protein (MBP) peptide 85-99 to the human leukocyte antigen (HLA)-
DR2 molecule.[1][2] HLA-DR2 is a major histocompatibility complex (MHC) class Il molecule
strongly associated with autoimmune diseases such as multiple sclerosis. The J5 peptide, by
blocking the presentation of the immunodominant MBP(85-99) epitope, serves as a valuable
tool for studying the mechanisms of antigen presentation and for the development of potential
immunomodulatory therapies. These application notes provide detailed protocols for key
experiments utilizing the J5 peptide to investigate its interaction with HLA-DR2 and its effects
on T-cell responses.

J5 Peptide Specifications
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Feature Description

Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-

Sequence
Ala-Ala-Pro-Ala
Molecular Formula C76H129N19022
Molecular Weight 1689.96 g/mol
N-terminal acetylation and C-terminal amidation
Modifications can be incorporated to increase stability by

preventing enzymatic degradation.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the J5 peptide's binding affinity
to HLA-DR2 and its functional effects on T-cell responses.

Table 1: Competitive Binding of J5 Peptide to HLA-DR2

IC50 (uM) for HLA-DR2

Peptide o L Reference
Binding Inhibition

J5 ~1 [4]

MBP(85-99) ~10 [4]

IC50 values were determined by a competitive binding assay where the ability of unlabeled
peptides to inhibit the binding of biotinylated MBP(85-99) to purified HLA-DR2 molecules was

measured.

Table 2: Inhibition of MBP(85-99)-Specific T-Cell Proliferation by J5 Peptide
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T-Cell Proliferation

Treatment % Inhibition Reference
(cpm)

MBP(85-99) alone 15,000

MBP(85-99) + J5 (50
5,000 66.7%

ug/mi)

Proliferation of an MBP(85-99)-specific, HLA-DR2-restricted T-cell clone was measured by
[3H]thymidine incorporation.

Table 3: Cytokine Production by Splenocytes Stimulated with J5 Peptide

Cytokine Concentration (pg/mL) Reference
IL-4 >2000

IL-10 ~1500

IFN-y <100

Splenocytes from mice immunized with J5 peptide were re-stimulated in vitro with the peptide,
and cytokine levels in the supernatant were measured by ELISA.

Experimental Protocols

Protocol 1: Competitive Peptide Binding Assay to HLA-
DR2

This protocol details a solid-phase enzyme-linked immunosorbent assay (ELISA)-based
method to determine the binding affinity of the J5 peptide to HLA-DR2 molecules by competing
with a labeled reference peptide (e.g., biotinylated MBP(85-99)).

Materials:
o Purified, soluble HLA-DR2 molecules

» Biotinylated MBP(85-99) peptide
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» J5 peptide and other unlabeled competitor peptides

e 96-well ELISA plates

o Coating buffer (e.g., 0.1 M NaHCOQO3, pH 9.6)

e Wash buffer (PBS with 0.05% Tween-20)

» Blocking buffer (PBS with 1% BSA)

o Streptavidin-Horseradish Peroxidase (HRP) conjugate
e TMB substrate

o Stop solution (e.g., 2 N H2S04)

» Plate reader

Procedure:

o Plate Coating: Coat the wells of a 96-well ELISA plate with an anti-HLA-DR antibody (e.g.,
L243) at a concentration of 1-5 pg/mL in coating buffer overnight at 4°C.

o Washing: Wash the plate three times with wash buffer.
» Blocking: Block the plate with blocking buffer for 2 hours at room temperature.
» Washing: Wash the plate three times with wash buffer.

e HLA-DR2 Binding: Add purified HLA-DR2 molecules (e.g., 1 pg/mL in blocking buffer) to
each well and incubate for 2 hours at room temperature.

e Washing: Wash the plate three times with wash buffer.

o Competition Reaction: a. Prepare serial dilutions of the J5 peptide and the unlabeled
MBP(85-99) peptide (as a positive control) in binding buffer (PBS with 0.1% BSA). b. In a
separate plate or tubes, mix the diluted competitor peptides with a constant concentration of
biotinylated MBP(85-99) peptide (e.g., 0.1 uM). c. Add these mixtures to the HLA-DR2-
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coated wells. d. Include wells with biotinylated MBP(85-99) alone (maximum binding) and
wells with buffer only (background). e. Incubate for 18-24 hours at room temperature.

e Washing: Wash the plate five times with wash buffer to remove unbound peptides.

o Detection: a. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. b.
Incubate for 1 hour at room temperature.

e Washing: Wash the plate five times with wash buffer.

o Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

o Stopping the Reaction: Add stop solution to each well.

o Reading: Read the absorbance at 450 nm using a plate reader.

o Data Analysis: Calculate the percent inhibition for each concentration of the competitor
peptide and determine the IC50 value.

Plate Preparation

4""

Click to download full resolution via product page

Workflow for the competitive peptide binding assay.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol describes how to measure the inhibition of MBP(85-99)-specific T-cell proliferation
by the J5 peptide using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow
cytometry.

Materials:

» MBP(85-99)-specific, HLA-DR2-restricted T-cell clone or line
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Antigen-presenting cells (APCs) expressing HLA-DR2 (e.g., irradiated PBMCs from an HLA-
DR2+ donor)

MBP(85-99) peptide

J5 peptide

CFSE staining solution

Complete RPMI-1640 medium
Fetal Bovine Serum (FBS)

96-well round-bottom culture plates
Flow cytometer

Procedure:

o T-Cell Labeling with CFSE: a. Resuspend the T-cells at 1-10 x 1076 cells/mL in pre-warmed
PBS. b. Add CFSE to a final concentration of 1-5 uM and mix immediately. c. Incubate for 10
minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold
complete RPMI medium. e. Wash the cells twice with complete RPMI medium. f. Resuspend
the cells in complete RPMI medium.

Cell Co-culture: a. Seed the CFSE-labeled T-cells into a 96-well round-bottom plate at 1 x
1075 cells/well. b. Add APCs to the wells at a ratio of 1:1 to 1:5 (T-cell:APC). c. Add the
MBP(85-99) peptide to the appropriate wells at a final concentration of 10 pg/mL. d. Add
serial dilutions of the J5 peptide to the wells containing T-cells, APCs, and MBP(85-99). e.
Include control wells: T-cells alone, T-cells + APCs, T-cells + APCs + MBP(85-99) (positive
control).

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

Flow Cytometry Analysis: a. Harvest the cells from each well. b. Stain with fluorescently
labeled antibodies against T-cell surface markers (e.g., CD4) if desired. c. Analyze the cells
on a flow cytometer. d. Gate on the live, single T-cell population. e. Measure the CFSE
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fluorescence. Each cell division will result in a halving of the CFSE intensity, allowing for the
guantification of proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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